molecular formula C13H25NO2S2 B1212239 S-(3-Methylbutanoyl)-dihydrolipoamide-E

S-(3-Methylbutanoyl)-dihydrolipoamide-E

Cat. No. B1212239
M. Wt: 291.5 g/mol
InChI Key: KMUSXGCRMMQDBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

S-(3-Methylbutanoyl)-dihydrolipoamide-e belongs to the class of organic compounds known as fatty acyl thioesters. These are thioester derivatives of a fatty acid with the general formula RC(=O)SR', where R is the fatty acyl chain. S-(3-Methylbutanoyl)-dihydrolipoamide-e is considered to be a practically insoluble (in water) and relatively neutral molecule. S-(3-Methylbutanoyl)-dihydrolipoamide-e has been primarily detected in urine. Within the cell, S-(3-methylbutanoyl)-dihydrolipoamide-e is primarily located in the membrane (predicted from logP) and cytoplasm. S-(3-Methylbutanoyl)-dihydrolipoamide-e participates in a number of enzymatic reactions. In particular, S-(3-Methylbutanoyl)-dihydrolipoamide-e can be biosynthesized from 3-methyl-1-hydroxybutyl-THPP and lipoamide;  which is mediated by the enzymes 2-oxoisovalerate dehydrogenase subunit beta, mitochondrial and 2-oxoisovalerate dehydrogenase subunit alpha, mitochondrial. In addition, S-(3-Methylbutanoyl)-dihydrolipoamide-e can be converted into dihydrolipoamide through the action of the enzyme lipoamide acyltransferase component OF branched-chain alpha-keto acid dehydrogenase complex, mitochondrial. In humans, S-(3-methylbutanoyl)-dihydrolipoamide-e is involved in the valine, leucine and isoleucine degradation pathway. S-(3-Methylbutanoyl)-dihydrolipoamide-e is also involved in several metabolic disorders, some of which include the methylmalonic aciduria pathway, the propionic acidemia pathway, the 3-hydroxyisobutyric aciduria pathway, and 3-methylcrotonyl CoA carboxylase deficiency type I.
S(8)-(3-methylbutanoyl)dihydrolipoamide is a S-(methylbutanoyl)dihydrolipoamide. It has a role as a human metabolite.

Scientific Research Applications

Metabolic Biomarker in Sepsis

S-(3-Methylbutanoyl)-dihydrolipoamide-E has been identified as a significant metabolic biomarker in sepsis. A study by Su et al. (2014) demonstrated its increased levels in patients with sepsis compared to those with Systemic Inflammatory Response Syndrome (SIRS). This finding suggests its potential in differentiating sepsis from SIRS and assessing its severity.

Enzymatic Catalysis and Regulation

S-(3-Methylbutanoyl)-dihydrolipoamide-E plays a role in enzymatic catalysis and regulation within the body. Moxley et al. (2014) in their study titled "A pH-dependent kinetic model of dihydrolipoamide dehydrogenase from multiple organisms" Moxley, Beard, & Bazil (2014) discuss the role of dihydrolipoamide dehydrogenase (E3), which interacts with S-(3-Methylbutanoyl)-dihydrolipoamide-E in the pyruvate dehydrogenase complex, emphasizing its importance in primary metabolism regulation.

Structural and Functional Analysis

The structural and functional analysis of proteins interacting with S-(3-Methylbutanoyl)-dihydrolipoamide-E has been a focus of research. Harris et al. (1997) studied the dihydrolipoamide dehydrogenase-binding protein (E3BP), required for anchoring dihydrolipoamide dehydrogenase (E3) to the core of the pyruvate dehydrogenase complex Harris, Bowker-Kinley, Wu, Jeng, & Popov (1997). Understanding this interaction is crucial for insights into metabolic processes.

Cellular Differentiation and Metabolic Activities

Carothers, Pons, and Patel (1988) explored the role of dihydrolipoamide dehydrogenase (E3), which interacts with S-(3-Methylbutanoyl)-dihydrolipoamide-E, during the differentiation of 3T3-L1 cells, observing an increase in E3 activity in differentiated adipocytes Carothers, Pons, & Patel (1988). This study highlights its role in cellular differentiation and metabolic activities.

properties

Product Name

S-(3-Methylbutanoyl)-dihydrolipoamide-E

Molecular Formula

C13H25NO2S2

Molecular Weight

291.5 g/mol

IUPAC Name

S-(8-amino-8-oxo-3-sulfanyloctyl) 3-methylbutanethioate

InChI

InChI=1S/C13H25NO2S2/c1-10(2)9-13(16)18-8-7-11(17)5-3-4-6-12(14)15/h10-11,17H,3-9H2,1-2H3,(H2,14,15)

InChI Key

KMUSXGCRMMQDBP-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)SCCC(CCCCC(=O)N)S

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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